Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate
Overview
Description
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound Its structure features a unique cyclopropane ring combined with ethyl, ethoxy, and enone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate typically involves the condensation of cyclopropane derivatives with ethyl and ethoxy substituents. One common synthetic route starts with the preparation of the cyclopropane precursor, followed by a sequence of aldol condensation and esterification reactions. The conditions often involve the use of strong bases like sodium hydride and catalytic amounts of acids to facilitate esterification.
Industrial Production Methods
On an industrial scale, the compound can be synthesized via a streamlined process that optimizes yield and reduces by-products. This often involves automated batch reactors where temperature, pressure, and pH are carefully monitored. Continuous flow reactors are also employed to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methyl and ethoxy groups, leading to aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the enone moiety to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution can occur at the ethoxy group, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Alkali metals or Grignard reagents under inert atmospheres.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate has broad applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme reactions or as a bioactive compound.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive molecules.
Industry: Employed in the manufacture of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. Its cyclopropane ring can introduce strain into molecular structures, influencing reaction pathways and binding affinities. The enone moiety allows it to act as a Michael acceptor in biochemical pathways, modulating enzyme activity and signaling processes.
Comparison with Similar Compounds
Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate stands out due to its unique combination of functionalities. Similar compounds include:
Ethyl 2,2-dimethylcyclopropane-1-carboxylate: Lacks the enone and ethoxy functionalities, making it less reactive.
3-Ethoxy-2-methyl-3-oxoprop-1-en-1-yl derivatives: Share similar enone chemistry but lack the cyclopropane ring.
Cyclopropane carboxylates: Varying substitutions at the cyclopropane ring provide different reactivity profiles.
This compound's combination of a strained ring and reactive enone renders it exceptionally versatile in synthetic applications.
Properties
IUPAC Name |
ethyl 3-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-6-17-12(15)9(3)8-10-11(14(10,4)5)13(16)18-7-2/h8,10-11H,6-7H2,1-5H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUSLFPTJCMPBG-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C=C(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1(C)C)/C=C(\C)/C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704807 | |
Record name | Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92372-55-9 | |
Record name | Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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